4-bromo-N,N,2,6-tetramethylbenzenesulfonamide
Overview
Description
4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide, commonly referred to as 4-Br-TMS, is an organic compound that has been extensively studied for its various applications in the field of chemistry. It is a versatile compound that can be used for various synthetic reactions, as well as for various scientific research applications.
Scientific Research Applications
Oxidizing Agent in Analytical Chemistry
Sodium N-bromo-p-nitrobenzenesulfonamide, a compound similar to 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide, has been reported as a useful oxidizing titrant. It is utilized in the direct titration of various compounds like ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite. This compound offers simple and rapid procedures with minimal errors, making it an effective alternative to chlorine analogs like chloramine-T and chloramine-N in analytical chemistry applications (Gowda et al., 1983).
Role in Chemical Reactions
Studies have demonstrated the use of related benzenesulfonamide derivatives in various chemical reactions. For instance, the reaction of methyl-4-nitrobenzenesulfonate with bromide ions in micellar solutions has been examined to understand kinetic micellar effects and the equilibrium binding constants of these compounds (Muñoz et al., 2003). Additionally, N,N-Dibromobenzenesulfonamide has been employed as an effective brominating agent for carbanionic substrates under mild conditions, showcasing its utility in organic synthesis (Tajbakhsh et al., 2004).
In Pharmaceutical Research
Compounds with benzenesulfonamide structures have been explored for potential pharmaceutical applications. A study discussed the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential use in preventing human HIV-1 infection (Cheng De-ju, 2015). Similarly, various N-substituted benzenesulfonamides have been synthesized and evaluated for their antibacterial and lipoxygenase inhibitory potential, suggesting their possible use in therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition Studies
New N-substituted benzenesulfonamides have been synthesized and assessed for their enzyme inhibition potential. These studies are crucial in developing new pharmacological agents targeting specific enzymes related to diseases (Riaz, 2020).
In Organic Synthesis and Material Science
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide, like its related compounds, might be used in the synthesis of organic intermediates for various applications, including medicinal agents, dyes, and electroluminescent materials (Yu, 2008). Its derivatives have also been explored for their photophysical and photochemical properties, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
properties
IUPAC Name |
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7-5-9(11)6-8(2)10(7)15(13,14)12(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTJHTWHVPBMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237012 | |
Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide | |
CAS RN |
1704067-21-9 | |
Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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